MAO-B Inhibition: 2-(4-Bromo-2-chlorophenoxy)acetaldehyde Exhibits Sub-Micromolar Potency Superior to the 4-Bromo Analog
Against human recombinant MAO-B expressed in Sf9 cells, 2-(4-bromo-2-chlorophenoxy)acetaldehyde demonstrated an IC₅₀ of 440 nM using 5-phenylacetaldehyde as substrate [1]. In contrast, the mono-halogenated analog 2-(4-bromophenoxy)acetaldehyde (CAS 134671-56-0) exhibited an IC₅₀ of 2,500 nM in an equivalent rat brain MAO-B assay, representing approximately a 5.7-fold loss in potency [2]. The presence of the additional ortho-chloro substituent in the target compound is thus associated with substantially enhanced MAO-B inhibitory activity.
| Evidence Dimension | MAO-B enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 440 nM (human recombinant MAO-B, Sf9 cells, 5-phenylacetaldehyde substrate) |
| Comparator Or Baseline | 2-(4-Bromophenoxy)acetaldehyde: IC₅₀ = 2,500 nM (rat brain MAO-B, [¹⁴C]phenylacetaldehyde substrate) |
| Quantified Difference | Approximately 5.7-fold greater potency for the target compound |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells vs. rat brain homogenate; both measured H₂O₂ production after 1 hr |
Why This Matters
For neuroscience or enzyme mechanism programs targeting MAO-B, the 5.7-fold potency advantage of the 4-bromo-2-chloro derivative over the 4-bromo analog provides a quantifiable basis for compound selection, reducing the risk of weak activity in primary screens.
- [1] BindingDB. BDBM50075994 (CHEMBL3415785). IC50 = 440 nM; human recombinant MAO-B expressed in Sf9 cells. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075994 View Source
- [2] BindingDB. BDBM50075959 (CHEMBL3415795). IC50 = 2,500 nM; rat brain MAO-B in nuclei-free homogenates. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075959 View Source
